N-(1H-indazol-5-yl)-2-(2-nitrophenoxy)acetamide
Description
N-(1H-indazol-5-yl)-2-(2-nitrophenoxy)acetamide: is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-(1H-indazol-5-yl)-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-15(9-23-14-4-2-1-3-13(14)19(21)22)17-11-5-6-12-10(7-11)8-16-18-12/h1-8H,9H2,(H,16,18)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXGNFDLKBMPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-5-yl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
N-Acylation: The indazole core is then subjected to N-acylation using suitable acylating agents such as acetic anhydride or acetyl chloride to introduce the acetamide group.
Etherification: The final step involves the etherification of the acetamide derivative with 2-nitrophenol under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the acetamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed:
Reduction: Formation of N-(1H-indazol-5-yl)-2-(2-aminophenoxy)acetamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(1H-indazol-5-yl)-2-(2-nitrophenoxy)acetamide is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Indazole derivatives, in general, have shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound is investigated for its ability to interact with specific biological targets and modulate their activity.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to inhibit certain enzymes or receptors makes it a candidate for drug development. Preclinical studies may focus on its efficacy, safety, and pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-(1H-indazol-5-yl)-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it may interact with a receptor, altering its signaling and leading to a physiological response. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
N-(1H-indazol-5-yl)-2-(2-aminophenoxy)acetamide: A reduced form of the target compound with an amino group instead of a nitro group.
N-(1H-indazol-5-yl)-2-(2-chlorophenoxy)acetamide: A derivative with a chloro group instead of a nitro group.
N-(1H-indazol-5-yl)-2-(2-methoxyphenoxy)acetamide: A derivative with a methoxy group instead of a nitro group.
Uniqueness: N-(1H-indazol-5-yl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making the compound versatile for synthetic applications. Additionally, the nitro group may enhance the compound’s ability to interact with specific biological targets, potentially leading to unique pharmacological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
